2-Azabicyclo[2.1.1]hexane-1-carboxamide as a proline bioisostere
2-Azabicyclo[2.1.1]hexane-1-carboxamide as a proline bioisostere
An In-Depth Technical Guide to 2-Azabicyclo[2.1.1]hexane-1-carboxamide: A Conformationally Locked Proline Bioisostere for Modern Drug Discovery
Abstract
L-proline, a unique secondary amino acid, imparts significant conformational constraints on peptides and proteins, playing a pivotal role in their structure and function.[1] Its rigid pyrrolidine ring restricts the peptide backbone, influencing protein folding and stability.[2] However, the inherent flexibility of the five-membered ring, which exists in two predominant "puckered" conformations (Cγ-endo and Cγ-exo), and the propensity for cis-trans isomerization of the Xaa-Pro amide bond can present challenges in drug design.[3][4] This guide delves into the core attributes of 2-azabicyclo[2.1.1]hexane-1-carboxamide, a bicyclic proline analogue, as a superior bioisostere. By locking the pyrrolidine ring into a specific conformation, this scaffold offers a powerful tool to enhance the pharmacological properties of peptide and small molecule therapeutics. We will explore its synthesis, comparative physicochemical properties, and impact on molecular conformation, supported by detailed experimental protocols and case studies.
The Rationale for Proline Bioisosteres in Drug Design
Proline's distinctive structure is a double-edged sword in medicinal chemistry. While its conformational rigidity can be beneficial, the equilibrium between different ring puckers and amide bond isomers can lead to a heterogeneous conformational population of a drug molecule, potentially reducing its binding affinity and selectivity for a biological target. Bioisosteric replacement of proline with conformationally constrained analogues is a proven strategy to mitigate these issues.[5] An ideal proline bioisostere should:
-
Mimic the spatial orientation of the key pharmacophoric elements of proline.
-
Restrict the conformational flexibility of the pyrrolidine ring and/or the Xaa-Pro amide bond.
-
Improve physicochemical properties such as solubility and metabolic stability.
-
Be synthetically accessible to allow for facile incorporation into drug candidates.
2-Azabicyclo[2.1.1]hexane-1-carboxamide, also known as a 2,4-methanoproline derivative, has emerged as a compelling candidate that fulfills these criteria.[6] The introduction of a one-carbon bridge between the Cγ and the nitrogen atom of the pyrrolidine ring effectively locks the ring into a single, predictable conformation, thereby pre-organizing the molecule for optimal target interaction.[1]
Structural and Conformational Analysis: A Tale of Two Rings
The core advantage of 2-azabicyclo[2.1.1]hexane-1-carboxamide lies in its rigid bicyclic structure, which eliminates the Cγ-endo/Cγ-exo puckering equilibrium observed in proline.[3] This has profound implications for the conformation of peptides and small molecules into which it is incorporated.
Comparative Structural Features
The bicyclic nature of 2,4-methanoproline derivatives results in altered bond lengths and angles compared to proline, leading to a distinct three-dimensional geometry.
Caption: Structural comparison of L-Proline and its bicyclic bioisostere.
Impact on Peptide Backbone Conformation
The constrained geometry of 2-azabicyclo[2.1.1]hexane-1-carboxamide significantly influences the preceding peptide bond's cis/trans isomer ratio. Studies have shown that this bioisostere strongly favors the trans-amide bond conformation, which is often the desired isomer for biological activity.[6] This pre-organization reduces the entropic penalty upon binding to a target protein.
The χ1 torsion angle, which describes the puckering of the proline ring, is restricted in 2,4-methanoproline derivatives.[7] This, in turn, influences the overall peptide or small molecule conformation, leading to a more defined and predictable structure.
Physicochemical Properties: A Comparative Analysis
The introduction of the bicyclic scaffold imparts distinct physicochemical properties to 2-azabicyclo[2.1.1]hexane-1-carboxamide compared to proline.
| Property | L-Proline | 2-Azabicyclo[2.1.1]hexane-1-carboxamide (estimated) | Rationale for Difference |
| Molecular Weight ( g/mol ) | 115.13[8] | 154.21[9] | Addition of a methylene bridge and carboxamide group. |
| logP | -2.54 to -2.7[8][10] | ~0.5[11] | The increased carbon content and removal of the zwitterionic character in the carboxamide derivative significantly increases lipophilicity. However, related 2,4-methanopyrrolidines have shown lower lipophilicity (logD) than their parent pyrrolidines, suggesting the rigid structure can improve aqueous solubility.[12][13] |
| pKa (Acidic) | ~2.0[2] | N/A (Amide) | The carboxylic acid is replaced with a non-ionizable amide group. |
| pKa (Basic) | ~10.6 | Lower than proline | The bicyclic strain is expected to alter the basicity of the nitrogen atom. |
| Polar Surface Area (Ų) | 49.33[8] | ~32.3[11] | The replacement of the carboxylic acid with a dimethylamide reduces the polar surface area. |
Synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxamide: A Practical Workflow
The synthesis of 2-azabicyclo[2.1.1]hexane derivatives has been optimized for multigram scale production, making this valuable building block accessible for drug discovery programs.[6][14] A common route involves the synthesis of a key N-Boc protected 2-azabicyclo[2.1.1]hexane-1-carboxylic acid intermediate.
Caption: Generalized synthetic workflow for 2-azabicyclo[2.1.1]hexane-1-carboxamide.
Detailed Experimental Protocol: Synthesis of N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
This protocol is adapted from a reported multigram synthesis and provides a key intermediate for the synthesis of the title compound and its derivatives.[6]
Step 1: Synthesis of Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate
-
To a solution of diethyl malonate in a suitable solvent, add a base (e.g., sodium ethoxide).
-
Add 3,3-bis(chloromethyl)oxetane and heat the reaction mixture.
-
After completion, perform an aqueous workup and purify the product by distillation or chromatography to yield the spirocyclic intermediate.
Step 2: Synthesis of N-Boc-4-hydroxymethyl-2,4-methanoproline
-
The spiro-derivative is subjected to an acidic rearrangement to yield a bicyclic lactone.
-
The lactone is then opened under basic conditions, followed by cyclization to form the hydrophilic amino acid.
-
Due to the amphiphilic nature of the amino acid, it is directly converted to the N-Boc protected derivative by treatment with Boc-anhydride in a suitable solvent system (e.g., dioxane/water) with a base (e.g., NaOH).
-
After acidification, the N-Boc protected amino acid is extracted and purified.
Step 3: Amide Formation
-
The N-Boc protected carboxylic acid can then be coupled with the desired amine (e.g., dimethylamine) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) in an appropriate solvent (e.g., DMF, DCM) to yield the final 2-azabicyclo[2.1.1]hexane-1-carboxamide derivative.
Applications in Drug Discovery: Case Studies
The unique properties of 2-azabicyclo[2.1.1]hexane-1-carboxamide and its derivatives have been leveraged in the design of potent and selective modulators of various biological targets.
Case Study: Arginase Inhibitors
In the development of arginase inhibitors for the treatment of cardiovascular diseases, the incorporation of a bicyclic proline analogue was explored to lock the proline moiety in a Cγ-exo conformation. This conformational constraint was hypothesized to reduce the entropic penalty of binding. Indeed, the [2.2.1] and [3.2.1] bicyclic proline analogues, which mimic the Cγ-exo pucker, demonstrated a significant improvement in arginase inhibitory potency compared to the parent compound with a flexible proline.
Case Study: Nicotinic Acetylcholine Receptor (nAChR) Ligands
Derivatives of 2,4-methanoproline have been investigated as potential ligands for nAChRs. The rigid bicyclic scaffold allows for the precise positioning of pharmacophoric groups, leading to enhanced selectivity for different nAChR subtypes. The synthetic accessibility of the 2-azabicyclo[2.1.1]hexane core allows for the exploration of a wide range of substituents at various positions, facilitating the optimization of binding affinity and functional activity.
Conclusion and Future Perspectives
2-Azabicyclo[2.1.1]hexane-1-carboxamide represents a powerful tool in the medicinal chemist's arsenal for overcoming the challenges associated with the conformational flexibility of proline. Its rigid bicyclic framework provides a means to lock in a bioactive conformation, leading to improvements in potency, selectivity, and physicochemical properties. The development of scalable synthetic routes has made this and related scaffolds readily accessible for incorporation into drug discovery pipelines. Future applications of this proline bioisostere are expected to expand as our understanding of its impact on molecular properties and biological activity continues to grow. The exploration of further functionalization of the bicyclic core will undoubtedly lead to the discovery of novel therapeutics with enhanced pharmacological profiles.
References
- HANSCH, C., et al. (1995). ChemInform.
- Nie, W., et al. (2018).
- Bhagavan, N. V. (2002). Medical Biochemistry.
- Chakrabarti, P., & Pal, D. (2001). The interrelationships of side-chain and main-chain conformations in proteins. Critical Reviews in Biochemistry and Molecular Biology.
- MacArthur, M. W., & Thornton, J. M. (1991).
- Niklasson M, et al. (2017). Comprehensive analysis of NMR data using advanced line shape fitting. J Biomol NMR.
- DeTar, D. F., & Luthra, N. P. (1977). Conformations of proline. Journal of the American Chemical Society.
- Levterov, V. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry.
- Krow, G. R., et al. (2002). Complex-induced proximity effects. Temperature-dependent regiochemical diversity in lithiation−electrophilic substitution reactions of N-Boc-2-azabicyclo[2.1.1]hexane. 2,4- and 3,5-Methanoprolines. Organic Letters.
- Montelione, G. T., et al. (1986). Conformational properties of 2,4-methanoproline (2-carboxy-2,4-methanopyrrolidine) in peptides: determination of preferred peptide bond conformation in aqueous solution by proton Overhauser measurements. Journal of the American Chemical Society.
- Meanwell, N. A. (2023). Applications of bioisosteres in the design of biologically active compounds. Journal of Agricultural and Food Chemistry.
- FooDB. (2010). Showing Compound L-Proline (FDB000570). FooDB.
- Ataman Kimya. L-PROLINE.
- P. aeruginosa Metabolome Database. L-Proline (PAMDB000064). P.
- Yeast Metabolome Database. L-Proline (YMDB00378).
- Raines, R. T., et al. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry.
- ChemScene. (n.d.). N,N-dimethyl-2-azabicyclo[2.1.1]Hexane-1-carboxamide. ChemScene.
- Mykhailiuk, P. K., et al. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. The Journal of Organic Chemistry.
- PubChem. (n.d.). 2-Azabicyclo(2.1.1)hexane. PubChem.
- ResearchGate. (2013). The puckering free-energy surface of proline.
- ResearchGate. (2025). Efficient preparation of 2,4-methanoproline.
- ResearchGate. (n.d.). Schematic pictures of the proline model.
- PubMed. (2004). Substituted 2-azabicyclo[2.1.
- ChemScene. (n.d.). 2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol. ChemScene.
- NIH. (n.d.). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PMC.
- ResearchGate. (n.d.). Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride.
- ACS Publications. (n.d.). Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. The Journal of Organic Chemistry.
- R Discovery. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. R Discovery.
- NIH. (n.d.). Bond-optimized ring closure for proline: comparison of conformations and semiempirical energies with small molecule X-ray structures. PubMed.
- ACS Publications. (n.d.). Conformational properties of 2,4-methanoproline (2-carboxy-2,4-methanopyrrolidine) in peptides: evidence for 2,4-methanopyrrolidine asymmetry based on solid-state x-ray crystallography, proton NMR in aqueous solution, and CNDO/2 conformational energy calculations. Journal of the American Chemical Society.
- NIH. (n.d.). Analysis of chi angle distributions in free amino acids via multiplet fitting of proton scalar couplings. PMC.
- Home | Applied Mathematics & Statistics. (n.d.). The flexibility in the proline ring couples to the protein backbone.
- NIH. (n.d.).
- MtoZ Biolabs. (n.d.).
- Physics LibreTexts. (2022). X-ray Protein Crystallography. Physics LibreTexts.
- NIH. (n.d.).
- SpanishDrug Discovery Network - SDDN. (n.d.). ADME PROPERTIES AND NON-CLINICAL PHARMACOKINETICS OF A NOVEL SELECTIVE σ2 RECEPTOR LIGAND WITH NEUROPROTECTIVE EFFECTS. SpanishDrug Discovery Network - SDDN.
- Nature. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.
- Drug Design Org. (n.d.). Case Studies in Analog Design. Drug Design Org.
- UCLA – Chemistry and Biochemistry. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proline (Pro) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 7. Analysis of chi angle distributions in free amino acids via multiplet fitting of proton scalar couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Showing Compound L-Proline (FDB000570) - FooDB [foodb.ca]
- 9. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. P. aeruginosa Metabolome Database: L-Proline (PAMDB000064) [pseudomonas.umaryland.edu]
- 11. chemscene.com [chemscene.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
